molecular formula C21H19ClN2O4S B3498596 2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide

2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B3498596
M. Wt: 430.9 g/mol
InChI Key: MUQLOPRYOFJFFX-UHFFFAOYSA-N
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Description

“2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide” is a chemical compound that belongs to the class of phenoxy acetamide derivatives . These compounds have been the subject of recent investigations due to their potential as therapeutic candidates .


Molecular Structure Analysis

The molecular structure of phenoxy acetamide derivatives is studied using computational chemistry applications . These studies focus on the molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Scientific Research Applications

Therapeutic Candidates

Phenoxy acetamide and its derivatives have been studied for their potential as therapeutic candidates . Medicinal chemists have been working to design new pharmaceutical compounds using these molecules . They have been researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Antioxidant Properties

Some compounds derived from phenoxy acetamide have shown significant antioxidant activity . For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated great antioxidant activity compared with the reference drug .

Fluorinated Polyimides

Phenoxy derivatives have been used in the synthesis of fluorinated polyimides . These polyimides are synthesized from a trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol . These polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g .

High-Strength Fibers

The fluorinated polyimides synthesized from phenoxy derivatives have been used in the production of high-strength fibers . These fibers have strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa .

High-Temperature Polymers

Phenoxy derivatives have been used in the synthesis of high-temperature polymers . These polymers have glass transition temperatures in the range of 244–297°C, and they can withstand temperatures above 520°C under either nitrogen or air atmosphere .

Water Soluble Compounds

Phenoxy acids, which are related to phenoxy acetamide, are highly soluble in water and weakly absorbed in soil . These highly mobile compounds are readily transported to surface and groundwater .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-15-13-16(22)7-12-20(15)23-21(25)14-28-18-8-10-19(11-9-18)29(26,27)24-17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQLOPRYOFJFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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